Quercitol
Overview
Description
Quercitol is a cyclohexanepentol that has been identified as a biomarker in plants of the genus Quercus, which includes oak species. It is structurally similar to glucose and has been utilized as a chiral building block in the synthesis of bioactive compounds, particularly those with antidiabetic properties . Quercitol and its derivatives, such as proto-quercitol and gala-quercitol, have been synthesized through various chemical reactions and have been found to be principal compatible solutes in certain microorganisms, indicating their role in osmotolerance .
Synthesis Analysis
The synthesis of DL-proto-quercitol and DL-gala-quercitol has been achieved through photooxygenation of 1,4-cyclohexadiene, followed by a series of reduction, acetylation, and oxidation reactions. The quercitols are then obtained by ammonolysis of acetate derivatives . Another synthesis route starts from naturally abundant (−)-shikimic acid, which is converted to (+)-proto-quercitol and (−)-gala-quercitol through a series of steps with high stereoselectivity . Additionally, an in vitro synthetic enzymatic biosystem has been developed to produce vibo-quercitol from maltodextrin, providing an economical and environmentally friendly method for quercitol biosynthesis .
Molecular Structure Analysis
Quercitol's molecular structure is characterized by its cyclohexane ring with five hydroxyl groups, making it a pentol. The stereochemistry of quercitol is crucial for its biological activity and is a focus of synthetic efforts. For instance, the synthesis of gala-quercitol from 1,4-cyclohexadiene involves stereoselective reactions to ensure the correct spatial arrangement of the hydroxyl groups .
Chemical Reactions Analysis
Quercitol and its derivatives undergo various chemical reactions, including dihydroxylation, epoxidation, and acetylation, to produce different stereoisomers. These reactions are often highly stereoselective and can be influenced by the choice of protecting groups and reaction conditions . The ability to control the stereochemistry of quercitol derivatives is important for their application in pharmaceutical synthesis.
Physical and Chemical Properties Analysis
Quercitol's physical and chemical properties are influenced by its polyhydroxylated structure. It is a versatile chiral building block due to its multiple hydroxyl groups, which can participate in hydrogen bonding and other intermolecular interactions. The presence of quercitol in certain microorganisms as a compatible solute suggests that it has favorable solubility and stability characteristics under osmotic stress conditions . The specific optical rotation and mass spectroscopy data confirm the identity and purity of quercitol and its derivatives .
Scientific Research Applications
Summary of the Application
Quercitols, specifically (−)-vibo-Quercitol and scyllo-quercitol, are potential intermediates for pharmaceuticals . They are stereoselectively synthesized from 2-deoxy-scyllo-inosose by the reductive reaction of a novel (−)-vibo-quercitol 1-dehydrogenase in Burkholderia terrae and of a known scyllo-inositol dehydrogenase in Bacillus subtilis .
Methods of Application or Experimental Procedures
The biosynthesis and enzymatic production of quercitols and myo-inositol stereoisomers are described in the research . The author’s research group identified two enzymes capable of producing both stereoisomers of deoxyinosit
1. Biosynthesis and Production of Pharmaceuticals
Summary of the Application
Quercitols, specifically (−)-vibo-Quercitol and scyllo-quercitol, are potential intermediates for pharmaceuticals . They are stereoselectively synthesized from 2-deoxy-scyllo-inosose by the reductive reaction of a novel (−)-vibo-quercitol 1-dehydrogenase in Burkholderia terrae and of a known scyllo-inositol dehydrogenase in Bacillus subtilis .
Methods of Application or Experimental Procedures
The biosynthesis and enzymatic production of quercitols and myo-inositol stereoisomers are described in the research . The author’s research group identified two enzymes capable of producing both stereoisomers of deoxyinosit
3. Antioxidant Mechanism and Broad-Spectrum Antibacterial and Antiparasite Properties
Summary of the Application
Quercetin exhibits a variety of biological activities, including antioxidant mechanism and broad-spectrum antibacterial and antiparasite properties .
Methods of Application or Experimental Procedures
The research elucidates the antioxidant mechanism of quercetin and its broad-spectrum antibacterial and antiparasite properties .
Results or Outcomes
The research provides insights and inspirations for the further study of quercetin, its properties, and the scientific basis for its better application in clinical practice .
4. Anti-Oncology and Cardiovascular Protection
Summary of the Application
Quercetin has potential applications in anti-oncology and cardiovascular protection .
Methods of Application or Experimental Procedures
The research summarizes the potential application of quercetin in anti-oncology and cardiovascular protection .
Results or Outcomes
The research provides a unified understanding of the various functions of quercetin and its potential applications in clinical medicine .
Safety And Hazards
Future Directions
The biological activities of quercetin were evaluated both in vitro and in vivo, involving a number of cell lines and animal models, but metabolic mechanisms of quercetin in the human body are not clear . Therefore, further large sample clinical studies are needed to determine the appropriate dosage and form of quercetin for the treatment of the disease .
properties
IUPAC Name |
(1R,2S,4S,5R)-cyclohexane-1,2,3,4,5-pentol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-2-1-3(8)5(10)6(11)4(2)9/h2-11H,1H2/t2-,3-,4+,5+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPKVMRTXBRHRB-MBMOQRBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](C([C@H]([C@@H]1O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197609 | |
Record name | 5-Deoxyinositol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80197609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quercitol | |
CAS RN |
488-73-3 | |
Record name | (+)-Quercitol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=488-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | d-Quercitol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Deoxyinositol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80197609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | QUERCITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8H1D7SDLM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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